molecular formula C23H25N3O4 B12185968 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12185968
M. Wt: 407.5 g/mol
InChI Key: KGYXGLCWDXLWFJ-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, substituted with a methoxyphenyl group and a dimethoxy-dihydroisoquinoline moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Moiety: The starting material, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized through the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde in the presence of an acid catalyst.

    Alkylation: The isoquinoline derivative is then alkylated using a suitable alkylating agent, such as benzyl bromide, under basic conditions to introduce the desired substituent.

    Cyclization: The alkylated product undergoes cyclization with hydrazine derivatives to form the pyridazinone core. This step often requires heating and the use of a solvent like ethanol or acetic acid.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties.

Medicine

In medicinal chemistry, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or cardiovascular diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxy-dihydroisoquinoline moiety may interact with enzyme active sites, inhibiting their activity, while the pyridazinone core can modulate receptor functions. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.

    2-Methoxyphenylpyridazinone: A simpler analog with similar core structure but lacking the isoquinoline moiety.

    Quinazolinone Derivatives: Compounds with a similar heterocyclic core but different substituents.

Uniqueness

The uniqueness of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one lies in its combined structural features of the isoquinoline and pyridazinone moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H25N3O4/c1-28-20-7-5-4-6-18(20)19-8-9-23(27)26(24-19)15-25-11-10-16-12-21(29-2)22(30-3)13-17(16)14-25/h4-9,12-13H,10-11,14-15H2,1-3H3

InChI Key

KGYXGLCWDXLWFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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